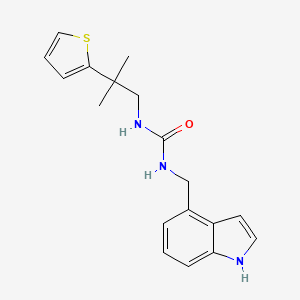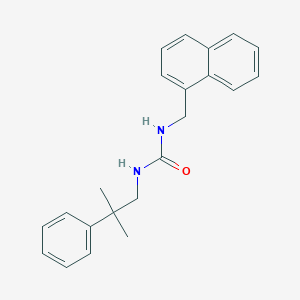![molecular formula C24H26N4O2 B7432341 N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide](/img/structure/B7432341.png)
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide, also known as NPTX-2002, is a novel small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide is not fully understood, but it is thought to act on multiple targets in cells. One proposed mechanism of action is that N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects, and N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide may act through this pathway. Additionally, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and has been implicated in several disease states.
Biochemical and Physiological Effects
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to have several biochemical and physiological effects in cells. In cancer cells, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that inhibit cancer cell growth and promote cell death. In neurodegenerative disease models, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to reduce inflammation and oxidative stress, which are processes that contribute to disease progression. In infectious disease models, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to inhibit viral replication and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. Additionally, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
Orientations Futures
Several future directions for research on N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide are possible. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases. Additionally, research could focus on identifying the specific targets of N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide and elucidating its mechanism of action. Finally, research could focus on developing derivatives of N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide that have improved pharmacological properties, such as increased potency or selectivity. Overall, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has significant potential as a therapeutic agent in several areas of research, and further investigation is warranted.
Méthodes De Synthèse
The synthesis of N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide involves a multistep process that starts with the reaction of 3-phenyl-2-pyridin-2-ylpropylamine with 4-nitrobenzoyl chloride to form 4-nitrophenyl (3-phenyl-2-pyridin-2-ylpropyl) carbamate. This intermediate is then reduced to 4-aminophenyl (3-phenyl-2-pyridin-2-ylpropyl) carbamate, which is subsequently reacted with benzyl chloroacetate to form N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl) carbamoylamino]phenyl]methyl]acetamide.
Applications De Recherche Scientifique
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to have potential therapeutic applications in several areas of research, including neurodegenerative diseases, cancer, and infectious diseases. In neurodegenerative diseases, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and multiple sclerosis. In cancer research, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In infectious disease research, N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide has been shown to have antiviral activity against several viruses, including influenza and SARS-CoV-2.
Propriétés
IUPAC Name |
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18(29)26-16-20-10-12-22(13-11-20)28-24(30)27-17-21(23-9-5-6-14-25-23)15-19-7-3-2-4-8-19/h2-14,21H,15-17H2,1H3,(H,26,29)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELABANLSWEESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)NC(=O)NCC(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B7432259.png)
![4-[[[2-[[3-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7432263.png)
![1-[2-[2-(Trifluoromethyl)phenyl]ethyl]indole-2-carboxylic acid](/img/structure/B7432274.png)
![3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432287.png)
![Methyl 4-[[[4-(difluoromethoxy)-3,5-dimethoxybenzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432293.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)

![tert-butyl 3-[[(2S)-2,3-dimethoxy-3-oxopropyl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7432312.png)
![1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7432358.png)
![ethyl 4-(1H-imidazo[4,5-b]pyridine-6-carbonylamino)-1H-pyrazole-5-carboxylate](/img/structure/B7432367.png)


![N-[4-[benzyl(methyl)amino]phenyl]-5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7432377.png)
![Methyl 2-[2-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methylcarbamoyl]phenyl]benzoate](/img/structure/B7432378.png)